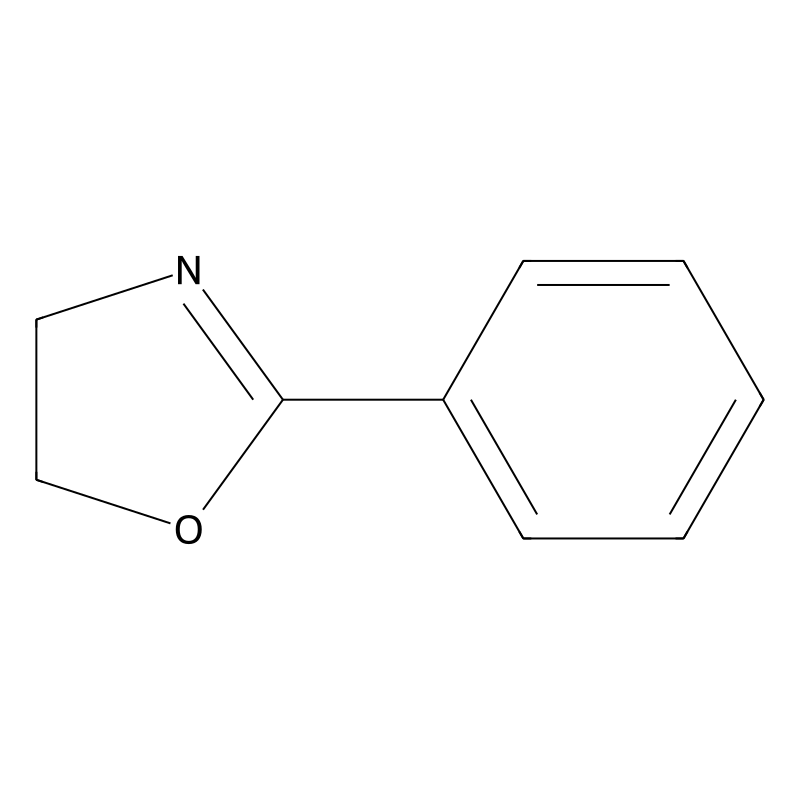

2-Phenyl-2-oxazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand in Coordination Chemistry:

-Phenyl-2-oxazoline can act as a chelating ligand, meaning it can bind to a central metal ion through two or more donor atoms. This property makes it valuable in the design and synthesis of novel metal complexes with diverse applications, including:

- Catalysis: As a ligand, 2-phenyl-2-oxazoline can influence the rate and selectivity of various catalytic reactions, such as polymerization and organic transformations. Studies have shown its potential in developing new catalysts for efficient and sustainable chemical processes [].

- Material Science: Metal complexes containing 2-phenyl-2-oxazoline can exhibit interesting properties, such as luminescence and photoconductivity. This has led to their exploration in the development of new materials for various applications, including light-emitting devices and solar cells.

Organic Synthesis:

-Phenyl-2-oxazoline can participate in various organic reactions as a reactant or intermediate. Some potential applications include:

- Asymmetric Synthesis: 2-Phenyl-2-oxazoline derivatives can be employed as chiral auxiliaries in asymmetric synthesis, allowing for the creation of enantiopure molecules with high selectivity. This is crucial in the development of pharmaceuticals and other biologically active compounds [].

- Building Block for Heterocycles: The presence of the oxazoline ring makes 2-phenyl-2-oxazoline a valuable building block for the synthesis of more complex heterocyclic compounds. These compounds often possess diverse biological and functional properties, making them attractive targets for drug discovery and material science.

2-Phenyl-2-oxazoline is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms, specifically featuring a phenyl group attached to the second carbon of the oxazoline ring. Its chemical formula is , and it has a molecular weight of approximately 149.17 g/mol. This compound is part of the oxazoline family, which are known for their versatility in organic synthesis and polymer chemistry due to their ability to undergo ring-opening polymerization.

Because 2-phenyl-2-oxazoline is a building block for other molecules, it doesn't have a well-defined mechanism of action on its own. Its mechanism of action depends on the properties of the final molecule it becomes part of.

- Wear appropriate personal protective equipment (PPE) when handling the compound, including gloves, safety glasses, and a fume hood.

- Ring-opening polymerization: This reaction allows for the formation of poly(2-phenyl-2-oxazoline), which can be utilized in various applications, including drug delivery systems and as surfactants .

- Coordination chemistry: The compound acts as a chelating ligand, capable of binding to metal ions through its nitrogen and oxygen atoms, forming stable metal complexes .

Several methods exist for synthesizing 2-phenyl-2-oxazoline, including:

- Microwave-assisted synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation, allowing for efficient polymerization processes .

- Conventional heating methods: Traditional synthetic routes involve heating phenylacetaldehyde with an amine and an acid catalyst under reflux conditions to form the oxazoline ring .

- Cationic polymerization: The living cationic ring-opening polymerization technique has been explored to produce high molecular weight polymers from 2-phenyl-2-oxazoline .

The applications of 2-phenyl-2-oxazoline span various fields:

- Polymer chemistry: It serves as a monomer for synthesizing poly(2-phenyl-2-oxazoline), which is used in coatings, adhesives, and biomedical applications .

- Metal complex formation: As a chelating agent, it aids in developing novel metal complexes with applications in catalysis and material science.

Interaction studies involving 2-phenyl-2-oxazoline mainly focus on its role as a ligand in coordination chemistry. Research indicates that steric factors influence its reactivity during ortho-palladation reactions, highlighting how modifications to the oxazoline framework can affect interaction dynamics with metal centers . Additionally, studies on its copolymerization behavior reveal insights into its compatibility with other oxazolines, which can impact material properties significantly .

Several compounds share structural similarities with 2-phenyl-2-oxazoline. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-2-oxazoline | Monomer | More hydrophobic due to methyl group |

| 2-Ethyl-2-oxazoline | Monomer | Increased chain length affects polymer properties |

| 4-Ethoxymethylene-2-phenyloxazolin-5-one | Derivative | Exhibits allergenic properties |

| 4-Fluoro-2-phenyloxazoline | Fluorinated variant | Enhanced reactivity due to electronegative fluorine |

The presence of the phenyl group in 2-phenyl-2-oxazoline contributes to its distinctive properties compared to other oxazolines, particularly influencing its solubility and reactivity patterns in various chemical environments .

2-Phenyl-2-oxazoline represents a significant five-membered heterocyclic compound that serves as a valuable building block in organic synthesis and pharmaceutical applications [1] [4]. The compound's molecular formula is C₉H₉NO with a molecular weight of 147.17 g/mol, and it exists as a white to light yellow crystalline powder with a melting point of 12°C [7]. Various synthetic approaches have been developed to access this important heterocycle, ranging from traditional methods to modern advanced techniques that incorporate green chemistry principles.

Conventional Synthesis Routes

The conventional synthesis routes for 2-phenyl-2-oxazoline have been well-established through decades of research and represent the foundation for most commercial preparations of this compound. These methods typically rely on cyclization reactions or direct condensation approaches that provide reliable access to the target molecule.

Cyclization of N-(2-Chloroethyl) Benzamide

The cyclization of N-(2-Chloroethyl) benzamide represents one of the most widely employed conventional methods for synthesizing 2-phenyl-2-oxazoline [16] [20]. This approach involves the base-catalyzed intramolecular cyclization of the preformed amide precursor to generate the oxazoline ring system. The reaction mechanism proceeds through a well-defined pathway that involves initial deprotonation of the amide nitrogen followed by nucleophilic substitution.

The mechanistic pathway begins with the deprotonation of the amide nitrogen by a suitable base such as potassium carbonate or sodium hydroxide [15] [16]. The amide nitrogen exhibits a pKa value of approximately 18.8 for benzanilides, making it sufficiently acidic for deprotonation under basic conditions [21]. Following deprotonation, the resulting amide anion acts as a nucleophile and attacks the carbon atom bearing the chlorine substituent through an intramolecular SN2 mechanism [25]. This nucleophilic attack results in the formation of the five-membered oxazoline ring with concomitant elimination of the chloride ion as the leaving group.

| Step | Description | Key Factors |

|---|---|---|

| 1. Deprotonation | Base abstracts a proton from the amide nitrogen | Amide nitrogen acidity (pKa ~18.8) |

| 2. Nucleophilic Attack | Amide anion attacks carbon bearing chlorine | Leaving group ability of chloride |

| 3. Ring Closure | Formation of oxazoline ring with chloride elimination | Steric and electronic effects |

The reaction typically requires heating under reflux conditions in the presence of a base such as potassium carbonate or sodium hydroxide [16]. Solvents commonly employed include dimethyl sulfoxide, dimethylformamide, or alcohols depending on the specific reaction conditions. The yields obtained through this method generally range from 54% to 87%, depending on the reaction conditions and the specific base employed [1] [16].

One significant advantage of this approach is the high degree of control over the reaction pathway and the generally good yields obtained [16]. However, the method requires the prior synthesis of the N-(2-chloroethyl) benzamide precursor, which adds an additional step to the overall synthetic sequence [20]. The preparation of this precursor typically involves the reaction of benzoyl chloride with 2-chloroethylamine or the chlorination of N-(2-hydroxyethyl) benzamide.

Nitrile-Based One-Step Synthesis

The nitrile-based one-step synthesis represents an alternative conventional approach that offers the advantage of constructing the oxazoline ring directly from simple starting materials [8] [9]. This method involves the zinc-catalyzed reaction of benzonitrile with ethanolamine to form 2-phenyl-2-oxazoline in a single synthetic operation [24]. The approach is particularly attractive due to the commercial availability and low cost of both starting materials.

The reaction mechanism involves the initial nucleophilic attack of the hydroxyl group of ethanolamine on the activated nitrile carbon [8] [24]. The zinc acetate catalyst plays a crucial role in activating the nitrile group through coordination, thereby enhancing its electrophilicity toward nucleophilic attack [9]. Following the initial nucleophilic addition, an imidate intermediate is formed, which subsequently undergoes intramolecular cyclization through attack of the amino group to generate the oxazoline ring system.

| Step | Description | Catalyst Role |

|---|---|---|

| 1. Nucleophilic Attack | Hydroxyl group attacks nitrile carbon | Zinc acetate activates nitrile by coordination |

| 2. Imidate Formation | Formation of imidate intermediate | Facilitates nucleophilic attack |

| 3. Cyclization | Amino group attacks to form oxazoline | Assists in cyclization step |

The reaction conditions typically involve heating the reactants at temperatures ranging from 130°C to 140°C for periods of 12 to 16 hours [24]. Zinc acetate is commonly employed as the catalyst at loadings of approximately 10 mol% relative to the limiting reagent [9]. The reaction can be conducted under solvent-free conditions or in the presence of high-boiling solvents such as butyronitrile or dimethylformamide [8].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant